2-Bromo-alpha-ergocryptine methanesulfonate salt is a chemical compound derived from the ergot alkaloid family, specifically related to bromocriptine. It is classified as a dopamine agonist, primarily used in the treatment of conditions such as hyperprolactinemia and Parkinson's disease due to its ability to bind and activate dopamine receptors . The compound's molecular formula is , with a molecular weight of approximately 750.7 g/mol .
The synthesis of 2-bromo-alpha-ergocryptine methanesulfonate salt involves several key steps:
The molecular structure of 2-bromo-alpha-ergocryptine methanesulfonate salt can be described as follows:
2-Bromo-alpha-ergocryptine methanesulfonate salt can undergo various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction .
The mechanism of action of 2-bromo-alpha-ergocryptine methanesulfonate salt primarily involves its role as a dopamine agonist:
The compound has been shown to effectively reduce serum prolactin levels in clinical settings, supporting its therapeutic applications in conditions like amenorrhea and galactorrhea .
The physical and chemical properties of 2-bromo-alpha-ergocryptine methanesulfonate salt include:
2-Bromo-alpha-ergocryptine methanesulfonate salt has several scientific uses:
Radical bromination at the C2 position of the ergoline skeleton represents a critical regioselective modification for producing 2-bromo-alpha-ergocryptine. This electrophilic aromatic substitution targets the electron-rich indole moiety under controlled conditions to prevent polybromination. The reaction proceeds via a bromonium ion intermediate generated in situ from brominating agents in non-aqueous environments. Key mechanistic studies reveal that the C2 position’s reactivity stems from its highest electron density within the tetracyclic ergoline system, enabling selective attack when sterically hindered positions (C3, C4) are protected. Industrial-scale implementations employ slow reagent addition (0.5-1.0 equiv/hour) at -15°C to 0°C to minimize thermal degradation of the ergopeptine structure. Post-bromination, immediate salt formation with methanesulfonic acid in anhydrous ethanol yields the crystalline methanesulfonate salt (22260-51-1), which enhances stability and aqueous solubility (0.8 mg/mL in H₂O) [5] [7].
Solvent polarity and protic/aprotic characteristics significantly influence bromination regioselectivity and byproduct formation. Optimized protocols utilize dichloromethane (DCM)-dioxane blends (3:1 v/v) with <50 ppm peroxide additives to suppress hydrogen bromide (HBr) accumulation. The DCM facilitates reagent solubility, while dioxane stabilizes the bromo-complex through oxygen coordination, reducing electrophilic strength and preventing ergot skeleton oxidation. Comparative studies demonstrate this blend achieves 95% C2-selectivity versus ≤78% in pure DCM or tetrahydrofuran. Peroxides (<100 ppm) act as radical scavengers, inhibiting polybromination by quenching reactive bromine radicals. Reaction kinetics analysis confirms a 2.5-fold reduction in dibromo-ergocryptine impurities versus acetonitrile-based systems [2] [5].
Table 1: Solvent Impact on Bromination Selectivity
Solvent System | C2-Bromination Yield (%) | Dibromo-Impurity (%) |
---|---|---|
DCM-Dioxane (3:1) | 92-95 | 0.8-1.2 |
Dichloromethane | 75-78 | 5.3-6.1 |
Acetonitrile | 68-72 | 8.5-9.7 |
Ethyl Acetate | 55-60 | 12.4-14.2 |
Epimerization at chiral centers C8 and C2’ during bromination remains a major challenge due to ergoline’s acid sensitivity. HBr-DMSO complexes (generated from 0.1-0.3 eq. HBr in DMSO) effectively suppress epimerization by modulating reaction acidity. DMSO coordinates with H⁺ ions, maintaining pH >4.0 and preventing protonation at C8, which initiates racemization. This approach reduces epimeric byproducts to <2% compared to >15% in unbuffered systems. Post-reaction, DMSO is removed via aqueous extraction (pH 7.4 phosphate buffer), ensuring no solvent interference with subsequent methanesulfonate salt formation. FTIR analysis confirms ergoline stereointegrity preservation through unchanged C8-C9 bond vibrational modes at 1,100 cm⁻¹ [5] [8].
Brominating agents directly influence reaction efficiency, purity, and operational safety:
Table 2: Brominating Agent Performance Comparison
Parameter | N-Bromosuccinimide | Pyrrolidone Hydrotribromide |
---|---|---|
Reaction Temperature | -10°C to 0°C | 20-25°C |
Typical Yield | 83-87% | 89-91% |
Epimerization Byproducts | 2.0-2.8% | 0.9-1.4% |
Byproduct Removal Complexity | High (succinimide derivatives) | Moderate (aqueous washable) |
Final purification addresses bromination byproducts (di-bromo derivatives, epimers) and residual solvents:
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9